molecular formula C24H24N4O3S3 B6484583 ethyl 6-methyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 671199-76-1

ethyl 6-methyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B6484583
CAS No.: 671199-76-1
M. Wt: 512.7 g/mol
InChI Key: UUGJVRGKEKPIIJ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H24N4O3S3 and its molecular weight is 512.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.10105416 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl 6-methyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structural framework that suggests significant potential for various biological activities. This article provides a detailed overview of its biological activity based on existing research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Ethyl ester group
  • Thiazole and triazole rings
  • Benzothiophene structure

These components are known to facilitate interactions with biological targets, making the compound of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The thiazole and triazole rings are particularly significant in this context. For instance:

  • Triazole derivatives have demonstrated inhibitory activity against various enzymes such as aromatase and cholinesterase .

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-(6-amino-thiazol-2-yl)-benzenesulfonamideThiazole ringAnticonvulsant
5-(4-chlorophenyl)-thiazoleThiazole ringAntimicrobial
7-(phenyl)-triazolo-thiadiazolesTriazole and thiadiazole ringsAntitumor activity

Antitumor Activity

Compounds containing thiazole and triazole moieties have shown promising antitumor activity. For example:

  • Molecular dynamics simulations revealed that certain derivatives interact with proteins primarily through hydrophobic contacts, which enhances their cytotoxic potential against cancer cell lines .

In a study involving novel thiazole derivatives, significant selectivity against cancer cell lines was observed. One compound demonstrated an IC50 value lower than that of the reference drug doxorubicin .

The biological activity of this compound can be attributed to its ability to form intermolecular hydrogen bonds with various enzymes due to the presence of its heterocyclic pharmacophores. This structural feature enhances the likelihood of interactions with active sites of enzymes involved in disease processes .

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds similar to this compound:

  • Anticonvulsant Studies : Compounds containing thiazole rings were tested in picrotoxin-induced convulsion models. Results indicated significant anticonvulsant efficacy linked to the structural characteristics of these compounds .
  • Cytotoxicity Assays : A series of thiazole derivatives were evaluated for cytotoxicity against various cancer cell lines. The presence of specific substituents on the phenyl ring was correlated with enhanced activity .

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S3/c1-3-31-22(30)20-16-10-9-14(2)11-18(16)34-21(20)25-19(29)13-33-24-27-26-23-28(24)17(12-32-23)15-7-5-4-6-8-15/h4-8,12,14H,3,9-11,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGJVRGKEKPIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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